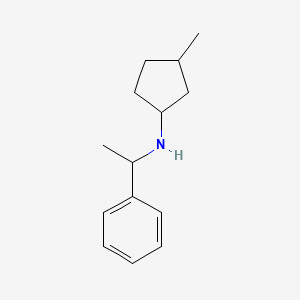
3-methyl-N-(1-phenylethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(1-phenylethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 3-methyl-N-(1-phenylethyl)cyclopentan-1-amine involves several steps. One common synthetic route includes the alkylation of cyclopentanone with 3-methyl-1-phenylethylamine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-methyl-N-(1-phenylethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the amine group to a corresponding imine or nitrile derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-methyl-N-(1-phenylethyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Studies may focus on its effects on the central nervous system or its potential as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-phenylethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-methyl-N-(1-phenylethyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
N-(1-phenylethyl)cyclopentan-1-amine: This compound lacks the methyl group at the 3-position, which may result in different chemical and biological properties.
3-methylcyclopentan-1-amine: This compound lacks the phenylethyl group, which can significantly alter its reactivity and applications.
N-(1-phenylethyl)cyclohexan-1-amine: The cyclohexane ring in this compound may lead to different steric and electronic effects compared to the cyclopentane ring in this compound.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-methyl-N-(1-phenylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11-8-9-14(10-11)15-12(2)13-6-4-3-5-7-13/h3-7,11-12,14-15H,8-10H2,1-2H3 |
InChI Key |
XWNKRBMYPYDILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


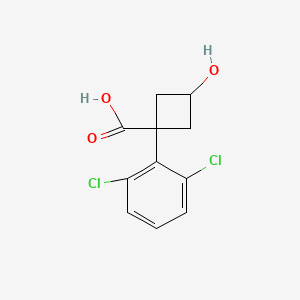
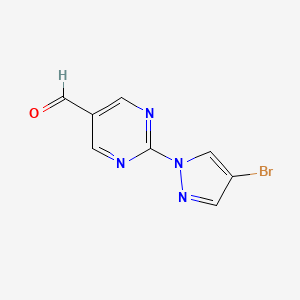
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B13246510.png)
![2-[(Nonan-2-yl)amino]propan-1-ol](/img/structure/B13246513.png)
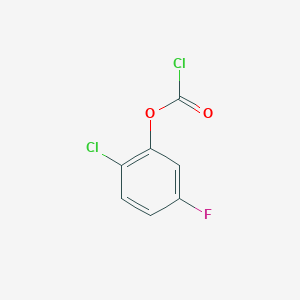
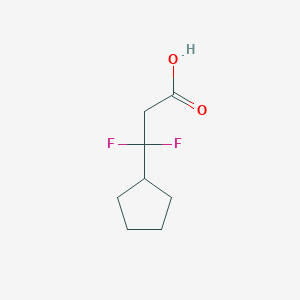

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13246538.png)

![Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13246555.png)
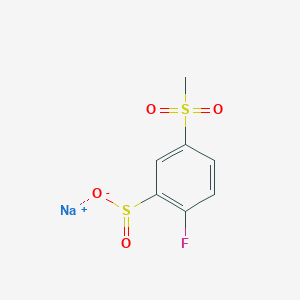
![4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine](/img/structure/B13246580.png)


